alpha-Cyano-4-hydroxycinnamic acid alpha-Cyano-4-hydroxycinnamic acid Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides. It has a role as a MALDI matrix material. It is a nitrile, a member of phenols and a monohydroxycinnamic acid.
Brand Name: Vulcanchem
CAS No.: 28166-41-8
VCID: VC0004977
InChI: InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5-
SMILES: C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol

alpha-Cyano-4-hydroxycinnamic acid

CAS No.: 28166-41-8

Cat. No.: VC0004977

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

alpha-Cyano-4-hydroxycinnamic acid - 28166-41-8

CAS No. 28166-41-8
Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
IUPAC Name (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5-
Standard InChI Key AFVLVVWMAFSXCK-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O
SMILES C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Canonical SMILES C1=CC(=CC=C1C=C(C#N)C(=O)O)O

Chemical and Structural Properties

Molecular Characteristics

CHCA (CAS 28166-41-8) is a derivative of cinnamic acid featuring a cyano group at the α-position and a hydroxyl group at the para position of the aromatic ring. This configuration confers distinct electronic and steric properties, facilitating interactions with biological targets and analytical substrates .

Table 1: Physicochemical Properties of CHCA

PropertyValueSource
Molecular Weight189.17 g/mol
Melting Point245–250°C
Density1.3175 g/cm³
Solubility in Methanol10 mg/mL
pKa0.85 ± 0.10
Absorption Maximum≥2000 at 337 nm

The compound’s low pKa enhances its solubility in polar organic solvents, making it suitable for matrix-assisted laser desorption/ionization (MALDI) applications . Its UV absorption at 337 nm aligns with nitrogen laser wavelengths, optimizing energy transfer during ionization .

Synthesis and Stability

CHCA is synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde and cyanoacetic acid. X-ray crystallography reveals a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl and cyano groups . Stability assays in Dulbecco’s Modified Eagle Medium (DMEM) with 5% fetal bovine serum demonstrate 86% retention of intact CHCA after 12 hours at 37°C, underscoring its robustness in biological environments .

Applications in Analytical Chemistry

MALDI Mass Spectrometry

CHCA’s role as a MALDI matrix revolutionized peptide and oligonucleotide analysis. Its microcrystalline morphology (5–20 µm crystals) provides a homogeneous surface for co-crystallization with analytes, enhancing ion yields by 30–50% compared to traditional matrices like sinapinic acid . Prestructured CHCA layers on target plates enable affinity-based purification, allowing direct analysis of enzymatic digests without prior desalting .

Mechanism of Ionization Enhancement

  • Affinity Binding: CHCA’s carboxyl and hydroxyl groups form transient complexes with peptide amines, concentrating analytes at crystallization sites .

  • Proton Transfer: The acidic α-cyano group (pKa ≈ 1.5) donates protons to analytes, generating [M+H]⁺ ions with minimal fragmentation .

  • Energy Dissipation: CHCA’s conjugated π-system absorbs UV radiation, preventing analyte degradation via rapid energy transfer .

ParameterValueModel
ALR2 Inhibition (IC₅₀)72.7 ± 1.6 nMIn vitro
Antioxidant Capacity65.7 U/mL (ORAC assay)
Embryo Survival Rate89% vs. 62% (hyperglycemic)Chick model
Sorbitol Reduction8.4 → 4.1 µmol/g protein

In hyperglycemic chick embryos, 5f reduces neural tube defects by 40% and normalizes sorbitol levels, demonstrating therapeutic potential for diabetic embryopathy .

Monocarboxylate Transporter Modulation

CHCA non-selectively inhibits monocarboxylate transporters (MCTs), blocking lactate efflux in cancer cells. In murine 4T1 triple-negative breast tumors:

  • AZD3965 (MCT1 inhibitor) achieves tumor concentrations of 1,670 ± 946 nM.

  • CHC (200 mg/kg/day) fails to alter tumor lactate, highlighting MCT4 redundancy .

  • AZD3965 increases lung metastases by 35%, suggesting immune suppression via CD8⁺ T-cell depletion .

ParameterRatingSource
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335
WGK Germany3 (water hazard)

Future Directions

  • Multifunctional ARIs: Hybrid molecules combining CHCA’s scaffold with NO donors may address diabetic neuropathy and retinopathy synergistically .

  • MALDI Imaging: Functionalized CHCA derivatives could enable spatial metabolomics in tumor microenvironments .

  • MCT1/4 Dual Inhibitors: Co-administration with PD-1 blockers may counteract AZD3965’s pro-metastatic effects in TNBC .

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